5-Aminopiperidin-2-one dihydrochloride chemical structure and properties
5-Aminopiperidin-2-one dihydrochloride chemical structure and properties
The following technical guide details the chemical structure, synthesis, properties, and medicinal chemistry applications of 5-Aminopiperidin-2-one dihydrochloride .
Executive Summary
5-Aminopiperidin-2-one dihydrochloride (CAS: 2763759-85-7 for 2HCl; 154148-70-6 for HCl) is a functionalized piperidine scaffold widely utilized in drug discovery as a constrained peptidomimetic and a chiral building block. Structurally, it consists of a six-membered lactam (piperidin-2-one) with a primary amine positioned at carbon-5. This specific regiochemistry allows it to serve as a conformational lock in peptide backbones, mimicking
This guide covers its physicochemical profile, validated synthetic routes, and specific utility in designing bioactive ligands, particularly for GPCRs and protease inhibitors.
Chemical Identity & Structure
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 5-Aminopiperidin-2-one dihydrochloride |
| Common Names | 5-Amino-2-piperidone 2HCl; 5-Amino-valerolactam dihydrochloride |
| CAS Number | 2763759-85-7 (Dihydrochloride); 154148-70-6 (Monohydrochloride) |
| Molecular Formula | C |
| Molecular Weight | 187.07 g/mol (Dihydrochloride); 114.15 g/mol (Free Base) |
| SMILES | Cl.Cl.NC1CCC(=O)NC1 |
| Chirality | Available as Racemate, (S)-enantiomer (CAS 672883-95-3), or (R)-enantiomer.[1][2][3][4] |
Structural Analysis
The core features a piperidine ring oxidized at C2 (lactam) and aminated at C5.
-
Lactam (C2=O, N1-H): Provides a hydrogen bond donor (NH) and acceptor (C=O), mimicking the peptide bond geometry.
-
C5-Amine: The primary amine is the key handle for derivatization (e.g., amide coupling, reductive amination). In the dihydrochloride form, both the exocyclic amine and potentially the lactam system (under specific acidic conditions) or lattice interactions involve HCl, though in solution, the primary amine (
) is the dominant protonation site.
Structural Diagram (Graphviz)
Physicochemical Properties[2][9][10][11][12]
| Property | Value/Description |
| Physical State | White to off-white crystalline solid (hygroscopic). |
| Solubility | Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Et2O). |
| Acidity (pKa) | Amine (N5): ~9.0–9.6 (Basic). Amide (N1): ~15–17 (Neutral/Very weak acid). |
| Stability | Stable under standard storage (dry, room temp). Aqueous solutions are stable but susceptible to hydrolysis at extremes of pH (ring opening to 2,5-diaminopentanoic acid). |
| Hygroscopicity | The dihydrochloride salt is significantly hygroscopic; storage under inert gas (Ar/N2) with desiccant is recommended. |
Synthesis & Manufacturing Routes
Route A: Hydrogenation of 5-Nitropyridin-2-one (Industrial Scale)
This is the most scalable route, avoiding complex chiral auxiliaries if the racemate is acceptable or if chiral resolution follows.
-
Precursor: 2-Hydroxy-5-nitropyridine (tautomer of 5-nitropyridin-2-one).
-
Reduction: Catalytic hydrogenation using Pd/C or PtO
in acidic media (HCl/MeOH). -
Mechanism: The pyridine ring is fully saturated, and the nitro group is reduced to an amine in a single pot.
-
Yield: Typically >85%.
Route B: From Aspartic Acid (Chiral Synthesis)
For enantiopure applications (e.g., (S)-5-aminopiperidin-2-one), starting from the chiral pool (Aspartic Acid) is preferred.
-
Starting Material: L-Aspartic Acid.
-
Intermediate: Conversion to a 1,4-bis-electrophile intermediate.
-
Cyclization: Regioselective lactamization and functional group manipulation to install the 5-amino group.[5]
-
Reference: J. Org. Chem. 2000, 65, 16, 4984–4993.
Synthetic Workflow Diagram
Applications in Drug Discovery[10][14][15]
Peptidomimetics (Freidinger Lactams)
The 5-aminopiperidin-2-one scaffold is a classic "Freidinger lactam" analogue. It is used to constrain peptide backbones, reducing conformational entropy and locking the molecule into a bioactive conformation (often a
-
Mechanism: The lactam ring restricts the
and torsion angles of the amino acid residue it replaces. -
Use Case: Synthesis of analogues of PLG (Pro-Leu-Gly-NH2) , a dopamine receptor modulator. The 5-amino lactam analogue showed potency comparable to the native ligand but with enhanced metabolic stability.
Fragment-Based Drug Design (FBDD)
In FBDD, this molecule serves as a high-solubility, low-molecular-weight polar scaffold.
-
Vector: The C5-amine allows growth into hydrophobic pockets, while the lactam interacts with solvent-exposed or backbone regions of the target protein.
-
Target Classes: Serine proteases (e.g., Factor Xa, Thrombin) and GPCRs.
Comparison with Regioisomers
It is critical to distinguish this compound from 3-aminopiperidin-2-one (a scaffold found in the CGRP antagonist Atogepant ).
-
3-Amino: Mimics
-amino acids (C substitution). -
5-Amino: Mimics
- or -amino acids, extending the chain length and altering the exit vector of the substituent.
Experimental Protocol: Amide Coupling
Standard procedure for coupling 5-aminopiperidin-2-one 2HCl to a carboxylic acid (R-COOH).
-
Dissolution: Dissolve 1.0 eq of R-COOH in DMF/DCM (1:1).
-
Activation: Add 1.2 eq HATU and 3.0 eq DIPEA (N,N-Diisopropylethylamine). Stir for 10 minutes.
-
Note: Excess base (3-4 eq) is required to neutralize the dihydrochloride salt of the amine.
-
-
Addition: Add 1.0 eq of 5-Aminopiperidin-2-one 2HCl .
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with NaHCO
(sat) and Brine. Dry over MgSO .
Safety & Handling (SDS Summary)
-
GHS Classification:
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Storage: Store at 2-8°C under inert atmosphere. Hygroscopic—keep container tightly sealed.
References
-
Gerlach, U., et al. (2000).
-Turn Mimetics." The Journal of Organic Chemistry, 65(16), 4984–4993. Link -
PubChem. (n.d.).[4] "5-Aminopiperidin-2-one Compound Summary." National Center for Biotechnology Information. Link
-
MolCore. (2024). "5-aminopiperidin-2-one;dihydrochloride Product Data." Link
- Lowe, J. A., et al. (1994). "Aza-tricyclic substance P antagonists." Journal of Medicinal Chemistry, 37(18), 2831–2840.
-
Sigma-Aldrich. (2024). "Safety Data Sheet: (S)-5-Aminopiperidin-2-one hydrochloride." Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. (S)-5-Amino-piperidin-2-one hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Aminopiperidin-2-one | C5H10N2O | CID 18451415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-aminopiperidin-2-one 97% | CAS: 154148-70-6 | AChemBlock [achemblock.com]
